molecular formula C8H6F3NO2 B599452 Methyl 5-(trifluoromethyl)nicotinate CAS No. 124236-38-0

Methyl 5-(trifluoromethyl)nicotinate

Cat. No.: B599452
CAS No.: 124236-38-0
M. Wt: 205.136
InChI Key: PVCBBYUBDLIXJI-UHFFFAOYSA-N
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Description

“Methyl 5-(trifluoromethyl)nicotinate” is a chemical compound with the molecular formula C8H6F3NO2 . It is used for research and development purposes .


Synthesis Analysis

The synthesis of “this compound” involves the trifluoromethylation of an aryl iodide using an inexpensive methyl chlorodifluoroacetate (MCDFA)/KF/CuI system . This process is considered safe and economical . Another method involves a scalable and operationally simple radical trifluoromethylation using pyridine N-oxide and photoredox catalysis .


Molecular Structure Analysis

The molecular structure of “this compound” consists of 8 carbon atoms, 6 hydrogen atoms, 3 fluorine atoms, 1 nitrogen atom, and 2 oxygen atoms .


Chemical Reactions Analysis

The key chemical reaction in the synthesis of “this compound” is the trifluoromethylation of an aryl iodide . This reaction is facilitated by an inexpensive methyl chlorodifluoroacetate (MCDFA)/KF/CuI system .


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 205.13 . More detailed physical and chemical properties are not available in the retrieved data.

Scientific Research Applications

Synthesis and Chemical Properties

Methyl 5-(trifluoromethyl)nicotinate and its derivatives have been a focal point in the synthesis of novel compounds due to their unique chemical properties, making them valuable for various applications, including the development of anti-infective agents. A study by Mulder et al. (2013) highlighted the development of a safe and economical synthesis for methyl 6-chloro-5-(trifluoromethyl)nicotinate, an intermediate in the synthesis of novel anti-infective agents, using a cost-effective trifluoromethylation process (Mulder et al., 2013). Another research by Shyma et al. (2013) synthesized a series of derivatives from 6-methyl nicotinate for antimicrobial and antioxidant applications, further emphasizing the chemical's versatility in creating novel therapeutics (Shyma et al., 2013).

Pharmacological Applications

Pharmacologically, methyl nicotinate and its derivatives have been explored for various biological effects. Erharuyi et al. (2015) investigated the antinociceptive (pain-relieving) activity of methyl nicotinate, demonstrating its potential as a pain management substance (Erharuyi et al., 2015). Additionally, the study on topical application of methyl nicotinate solution by Zhu et al. (2022) showed its efficacy in enhancing peripheral blood collection, presenting a non-invasive method for blood sampling, especially beneficial for individuals with venous blood collection phobia (Zhu et al., 2022).

Metabolic and Molecular Biology Research

In the realm of metabolic and molecular biology research, methyl nicotinate serves as a biomarker for tuberculosis, as evidenced by Bairagi et al. (2019), who developed a cobalt nanoparticle-dispersed reduced graphene oxide-based sensor for the effective detection of methyl nicotinate in human blood (Bairagi et al., 2019). Additionally, research by Hong et al. (2015) highlighted the role of nicotinamide N-methyltransferase (NNMT) in regulating hepatic nutrient metabolism, suggesting methyl nicotinate's involvement in vital biochemical pathways and its potential as a target for metabolic disease therapy (Hong et al., 2015).

Safety and Hazards

“Methyl 5-(trifluoromethyl)nicotinate” should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation . In case of accidental ingestion or contact, seek immediate medical attention .

Mechanism of Action

Properties

IUPAC Name

methyl 5-(trifluoromethyl)pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO2/c1-14-7(13)5-2-6(4-12-3-5)8(9,10)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVCBBYUBDLIXJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CN=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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